Tetrabutylammonium formate
Overview
Description
Tetrabutylammonium formate is a quaternary ammonium salt with the chemical formula C₁₆H₃₆NO₂. It is known for its role as a phase-transfer catalyst and has gained attention for its applications in various chemical reactions and industrial processes. This compound is particularly valued for its ability to facilitate the transfer of reactants between different phases, enhancing reaction rates and yields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium formate can be synthesized through the reaction of tetrabutylammonium hydroxide with formic acid. The reaction typically occurs under mild conditions, with the formic acid being added slowly to a solution of tetrabutylammonium hydroxide in an appropriate solvent, such as water or methanol. The reaction is exothermic and should be carried out with proper cooling to maintain a controlled temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the product is continuously removed, allowing for efficient large-scale production. The use of automated systems helps in maintaining the desired reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium formate is involved in various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, facilitating the transfer of oxygen atoms to organic substrates.
Reduction: It can also participate in reduction reactions, where it helps in the transfer of electrons to reduce substrates.
Substitution: this compound can be used in nucleophilic substitution reactions, where it aids in the replacement of a leaving group with a nucleophile.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures (up to 60°C) to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in oxidation reactions, the products are often oxidized organic compounds, while in reduction reactions, the products are reduced organic compounds. In substitution reactions, the products are typically the substituted organic molecules.
Scientific Research Applications
Tetrabutylammonium formate has a wide range of scientific research applications, including:
Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions, enhancing reaction rates and yields.
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: this compound is used in the development of new drugs and therapeutic agents, particularly in the synthesis of complex organic molecules.
Industry: It is utilized in industrial processes for the production of fine chemicals, polymers, and other materials.
Mechanism of Action
The mechanism by which tetrabutylammonium formate exerts its effects involves its ability to facilitate the transfer of reactants between different phases. As a phase-transfer catalyst, it helps in solubilizing ionic reactants in organic solvents, thereby increasing the reaction rate. The tetrabutylammonium cation interacts with the reactants, stabilizing the transition state and lowering the activation energy required for the reaction to proceed. This results in higher reaction rates and improved yields.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium bromide: Another quaternary ammonium salt used as a phase-transfer catalyst, but with a bromide anion instead of a formate anion.
Tetrabutylammonium chloride: Similar to tetrabutylammonium formate, but with a chloride anion.
Tetrabutylammonium iodide: Contains an iodide anion and is used in similar applications as this compound.
Uniqueness
This compound is unique in its ability to act as both a phase-transfer catalyst and a source of formate ions. This dual functionality makes it particularly valuable in reactions where both catalytic activity and the presence of formate ions are required. Additionally, its mild reaction conditions and high selectivity make it a preferred choice in various chemical and industrial processes.
Properties
IUPAC Name |
tetrabutylazanium;formate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CH2O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;1H,(H,2,3)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMZANHSFVMKKA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189275 | |
Record name | Tetrabutylammonium formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35733-58-5 | |
Record name | Tetrabutylammonium formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35733-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylammonium formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035733585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabutylammonium formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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